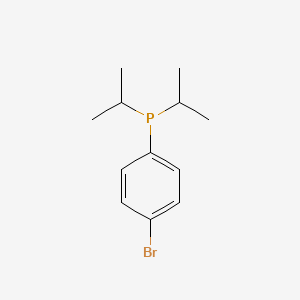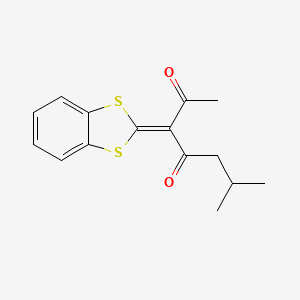
3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione is a complex organic compound characterized by the presence of a benzodithiol ring system
Preparation Methods
The synthesis of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with benzodithiol intermediates under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione can be compared with other similar compounds, such as:
1,3-Benzodithiole derivatives: These compounds share the benzodithiol ring system and exhibit similar chemical properties.
Heptane-2,4-dione derivatives: These compounds have similar structural features and undergo comparable chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
657411-05-7 |
|---|---|
Molecular Formula |
C15H16O2S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(1,3-benzodithiol-2-ylidene)-6-methylheptane-2,4-dione |
InChI |
InChI=1S/C15H16O2S2/c1-9(2)8-11(17)14(10(3)16)15-18-12-6-4-5-7-13(12)19-15/h4-7,9H,8H2,1-3H3 |
InChI Key |
MOCLDBSINYMPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(=C1SC2=CC=CC=C2S1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
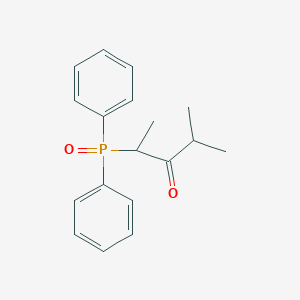
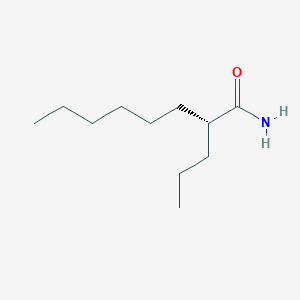
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
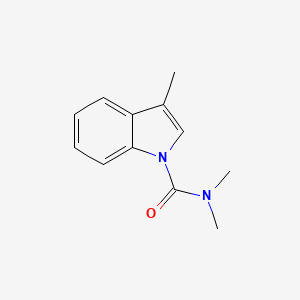

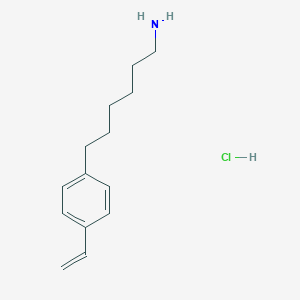
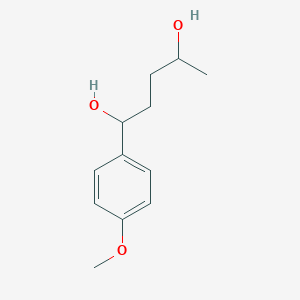
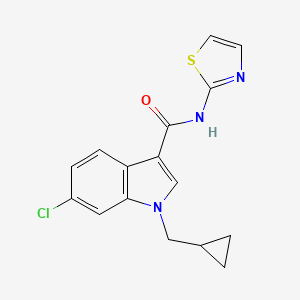

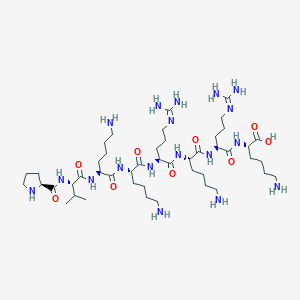
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
